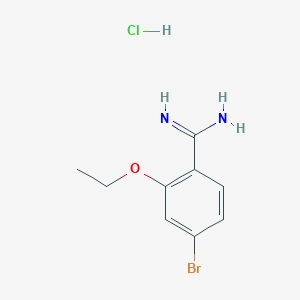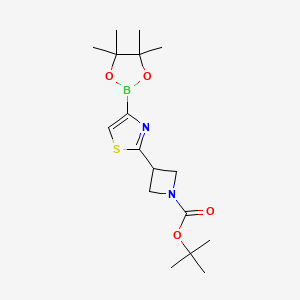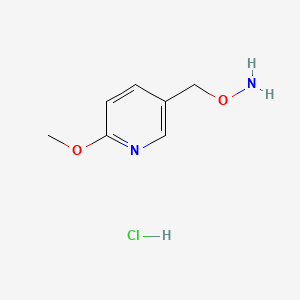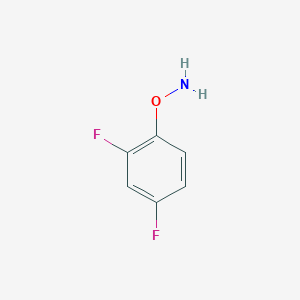![molecular formula C16H23NO5 B13696991 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is a chemical compound used primarily in organic synthesis and pharmaceutical research. It is known for its role as a protecting group in organic chemistry reactions, particularly in the synthesis of various pharmaceutical intermediates and active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide typically involves the reaction of benzyl chloroformate with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: In the synthesis of biologically active molecules and intermediates.
Medicine: In the development of pharmaceutical compounds and drug intermediates.
Industry: Used in the production of fine chemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, thereby protecting the amine group from unwanted reactions. The protecting group can be selectively removed under mild conditions, allowing for controlled functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(2-hydroxyethoxy)ethylcarbamate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- 4-[(2-hydroxyethoxy)carbonyl]benzoic acid
Uniqueness
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is unique due to its specific structure that allows for selective protection and deprotection of amine groups. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
benzyl 5-[2-(2-hydroxyethoxy)ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H23NO5/c18-10-12-21-11-9-17-15(19)7-4-8-16(20)22-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2,(H,17,19) |
Clave InChI |
PCKUGTARSWMZNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


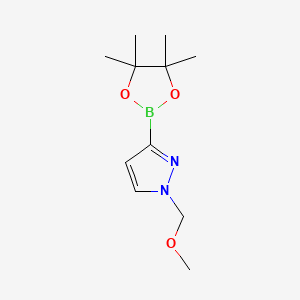
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
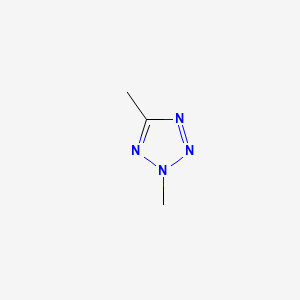
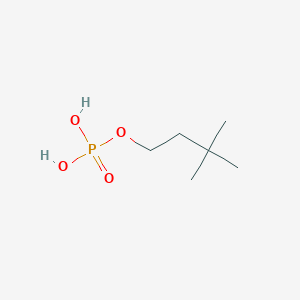
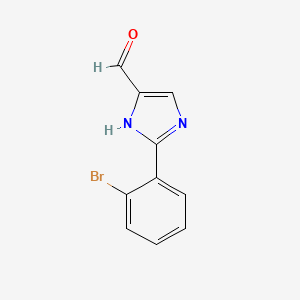
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)

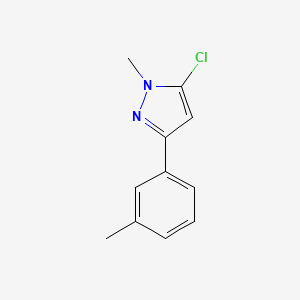
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
